12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
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Overview
Description
12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of benzimidazoquinazolinones
Preparation Methods
The synthesis of 12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be achieved through a multi-step synthetic route. One common method involves the use of 2-aminoacetophenones and iso(thio)cyanates as starting materials. The reaction is mediated by Selectfluor, a fluorinating agent, which facilitates the formation of the desired product under specific reaction conditions . The reaction environment plays a crucial role in determining the outcome, with different conditions leading to the formation of either difluoromethyl or monofluoromethyl analogues .
Chemical Reactions Analysis
12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials with specific properties.
Biological Research:
Mechanism of Action
The mechanism of action of 12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups play a crucial role in binding to target proteins, influencing their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be compared with other similar compounds, such as:
4-difluoromethyl quinazolinones: These compounds share a similar core structure but differ in the presence of difluoromethyl groups.
4-fluoromethyl quinazolinones: These analogues have a fluoromethyl group instead of a fluorophenyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22FN3O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
12-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C27H22FN3O2/c1-33-20-12-8-16(9-13-20)18-14-22-25(24(32)15-18)26(17-6-10-19(28)11-7-17)31-23-5-3-2-4-21(23)29-27(31)30-22/h2-13,18,26H,14-15H2,1H3,(H,29,30) |
InChI Key |
JBTUOHMTNWAOJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC=C(C=C6)F)C(=O)C2 |
Origin of Product |
United States |
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